molecular formula C10H10Cl2N4 B1375742 2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride CAS No. 1980075-70-4

2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride

Cat. No. B1375742
CAS RN: 1980075-70-4
M. Wt: 257.12 g/mol
InChI Key: LQFGYIJQTGVJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride, also known as Glu-P-2, is an organic compound . It is found in cooked food as a byproduct of the browning reaction and is a component of tobacco smoke . It is highly mutagenic and has been detected in broiled fish, fried beef, commercial beef extracts, and protein pyrolsylates .


Synthesis Analysis

The synthesis of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride has been reported in various studies. For instance, new dimeric analogs of intercalative 2-aminodipyrido[1,2-a:3’,2’-d]imidazole, a potent muta-carcinogen isolated from a pyrolysate of L-glutamic acid, were synthesized . Other research has developed a NHC-catalyzed protocol for the synthesis of 1,2,4-trisubstituted imidazoles . A new strategy for the synthesis of the title compounds via a regio- and chemoselective one-pot inter- and intramolecular Buchwald–Hartwig amination of 2-chloro-3-iodopyridine with aminoazines and -diazines is also reported .


Molecular Structure Analysis

The molecular formula of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride is C10H10Cl2N4 . Its molecular weight is 257.12 .

Scientific Research Applications

Organic Synthesis Intermediates

Imidazo[1,2-a]pyridines, including structures related to 2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride, serve as pivotal intermediates in organic synthesis. They are instrumental in crafting a variety of biologically active and medicinally valuable agents. Their versatility extends to the creation of cyclin-dependent kinase inhibitors, sleep inducers, anticonvulsant agents, and antiviral agents (Qiao, Yong, Xie, & Wang, 2006).

Chemical Synthesis

In the realm of chemical synthesis, these compounds are at the heart of innovative methods. They are key for efficient syntheses of imidazolo[1,2-a]pyridines and -[2,1-a]isoquinolines, indicating their importance in crafting complex chemical structures with potential biological implications (Katritzky, Qiu, Long, He, & Steel, 2000).

Novel Synthesis Approaches

Innovative synthesis approaches have been developed utilizing 2-aminopyridines. These methods enable the creation of chloro- or bromo-substituted imidazo[1,2-a]pyridines and offer a broad range of applications due to their substrate flexibility (Xiao, Xie, Bai, Deng, Jiang, & Zeng, 2015) (Roslan, Ng, Chuah, & Jaenicke, 2016).

Pharmacophore Development

The imidazo[1,2-a]pyridine structure is a well-utilized pharmacophore in drug development. It's a core component in various bioactive compounds, highlighting its significance in pharmacology and drug design (Lifshits, Ostapchuk, & Brel, 2015). Additionally, Re(I)/99mTc(I) complexes derived from imidazole derivatives, including structures similar to 2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride, have been studied for creating targeted isostructural optical/nuclear molecular imaging probes, indicating their potential in medical imaging applications (Yazdani, Janzen, Banevicius, Czorny, & Valliant, 2015).

Heteroaromatic Synthesis

The compound is integral to novel methodologies for constructing heteroaromatic structures, like imidazo[1,2-a]pyridines, which have substantial implications in pharmaceuticals and material science (He, Hao, Xu, Mo, Liu, Han, & Lei, 2012).

Review and Updates

Several comprehensive reviews and updates highlight the synthesis and wide-ranging applications of imidazo[1,2-a]pyridines in medicinal chemistry and material science, emphasizing the compound's significance and versatility in these fields (Bagdi, Santra, Monir, & Hajra, 2015) (Pericherla, Kaswan, Pandey, & Kumar, 2015).

Safety and Hazards

2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride is considered hazardous . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . It is also highly mutagenic .

Mechanism of Action

properties

IUPAC Name

1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4.2ClH/c11-8-5-4-7-10(13-8)14-6-2-1-3-9(14)12-7;;/h1-6H,(H2,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFGYIJQTGVJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)N=C(C=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride
Reactant of Route 2
2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride
Reactant of Route 3
2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride
Reactant of Route 4
2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride
Reactant of Route 5
2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride
Reactant of Route 6
2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.